

# Apicularen B as a V-ATPase Inhibitor: A Technical Guide

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## Compound of Interest

Compound Name: *Apicularen B*

Cat. No.: B1248524

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This technical guide provides an in-depth examination of **Apicularen B**, a natural macrolide, and its role as a specific inhibitor of vacuolar-type H<sup>+</sup>-ATPase (V-ATPase). It covers the compound's chemical properties, mechanism of action, biological effects, and the experimental protocols used to characterize its activity.

## Introduction: V-ATPase and the Apicularen Family

Vacuolar-type H<sup>+</sup>-ATPases (V-ATPases) are essential, ATP-driven proton pumps found in the membranes of all eukaryotic cells.<sup>[1][2]</sup> These multi-subunit enzymes are composed of two main domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that translocates protons.<sup>[2][3]</sup> By acidifying various intracellular compartments (like lysosomes, endosomes, and Golgi-derived vesicles) and the extracellular space in specialized cells, V-ATPases play a critical role in numerous physiological processes. These include receptor-mediated endocytosis, protein degradation, autophagy, bone resorption, and neurotransmitter packaging.<sup>[2][4][5]</sup> Consequently, V-ATPase has emerged as a significant target for therapeutic intervention in diseases such as cancer and osteoporosis.<sup>[3][4][6]</sup>

Apicularen A and its glycosylated co-metabolite, **Apicularen B**, are benzolactone enamides originally isolated from the myxobacterium *Chondromyces*.<sup>[7]</sup> While Apicularen A exhibits potent cytotoxic and anti-angiogenic properties by strongly inhibiting V-ATPase, **Apicularen B** shows significantly weaker, though still specific, activity.<sup>[8][9][10]</sup> This difference makes the

comparative study of these two compounds a valuable tool for understanding the structure-activity relationship of V-ATPase inhibitors.

## Chemical and Physical Properties

**Apicularen B** is a glycoside of Apicularen A, containing an N-acetylglucosamine moiety.[10][11] This structural difference is the primary reason for its reduced biological activity compared to its aglycone.[10]

Property	Value	Source
Molecular Formula	C <sub>33</sub> H <sub>44</sub> N <sub>2</sub> O <sub>11</sub>	[11]
Molecular Weight	644.7 g/mol	[11]
IUPAC Name	(2Z,4Z)-N-[(E)-3- [(1S,11S,13R,15R)-15- [(2R,3R,4R,5S,6R)-3- acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 7-hydroxy-9-oxo-10,17- dioxatricyclo[11.3.1.0 <sup>3,8</sup> ]heptad- eca-3(8),4,6-trien-11-yl]prop-1- enyl]hepta-2,4-dienamide	[11]
Synonyms	Apicularen B, CHEBI:202269	[11]
Chemical Class	Benzolactone Enamide, Macrolide Glycoside	[3][12]

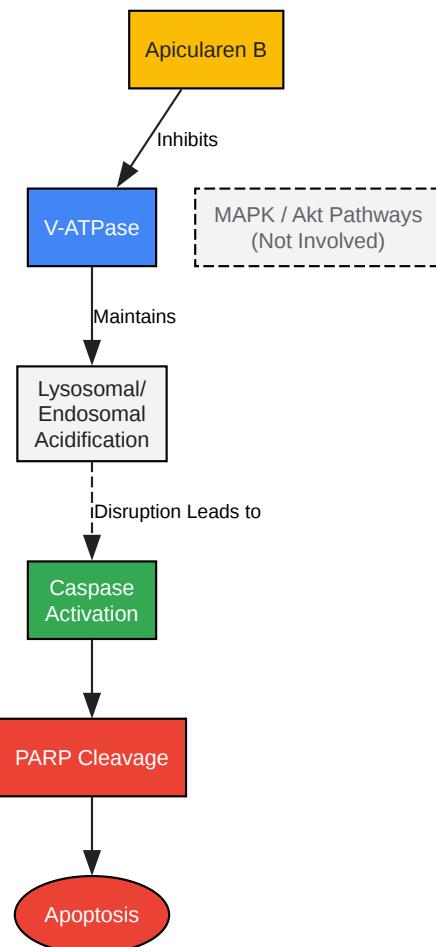
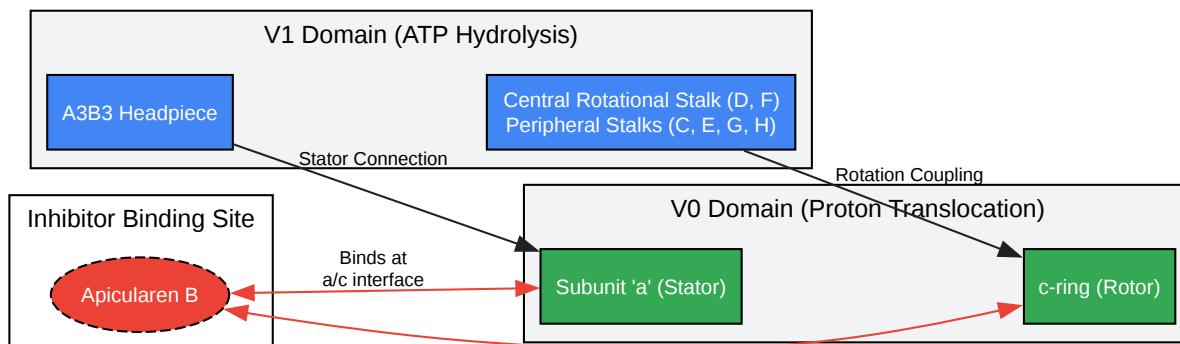
## Mechanism of V-ATPase Inhibition

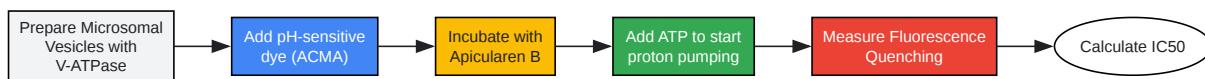
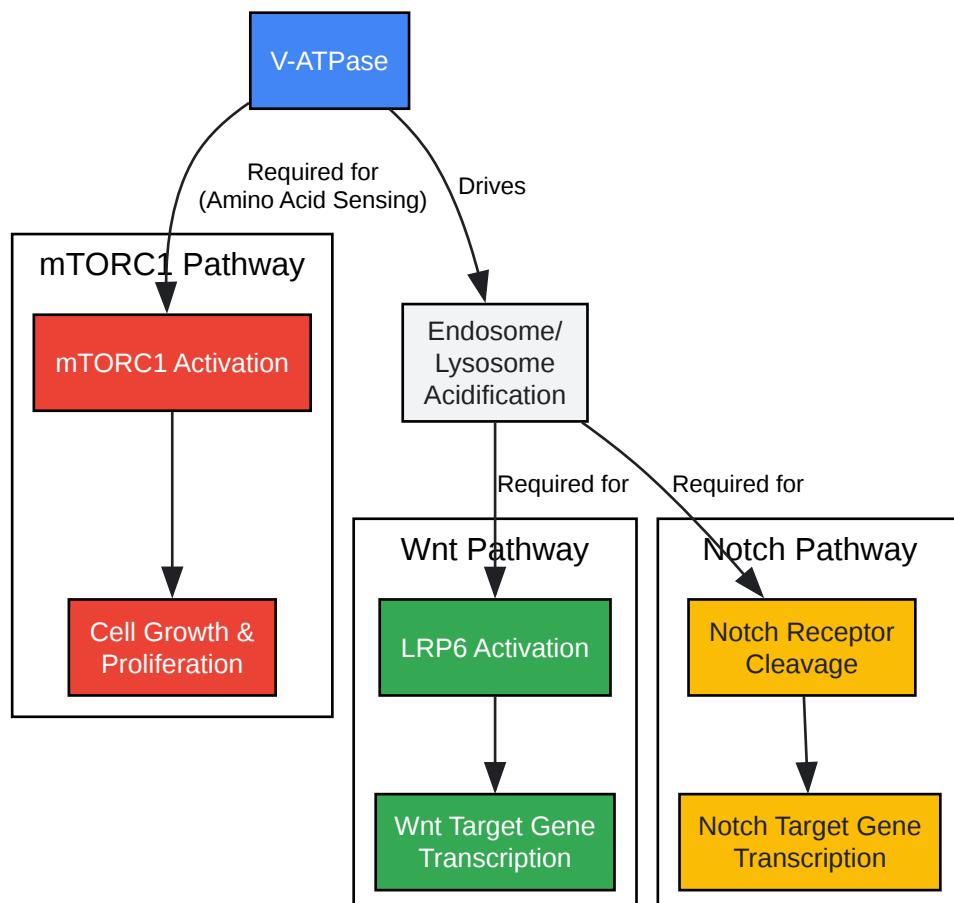
**Apicularen B**, like its parent compound, is a specific inhibitor of V-ATPase, showing no significant effect on F-type or P-type ATPases.[13] The inhibition is non-competitive and targets the proton-translocating V<sub>0</sub> domain of the enzyme complex.

Photoaffinity labeling studies have precisely located the binding site. **Apicularen** binds at the interface of the V<sub>0</sub> subunits 'a' and 'c'.[3][14] This binding pocket is in the vicinity of the sites for other well-known V-ATPase inhibitors, such as the plecomacrolides (bafilomycin,

concanamycin) and the archazolids, suggesting a common inhibitory region within the V0 rotor. [3][14] The interaction of the inhibitor with these subunits is thought to interfere with the rotation of the c-ring, thereby stalling the proton translocation process.

A unique feature of the apicularen family is their source specificity; unlike baflomycin, they do not inhibit V-ATPases from fungal sources, making them valuable research tools.[3][14]





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